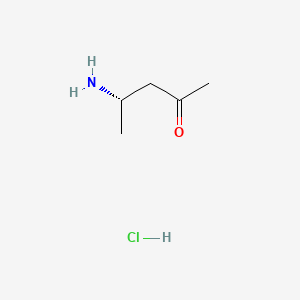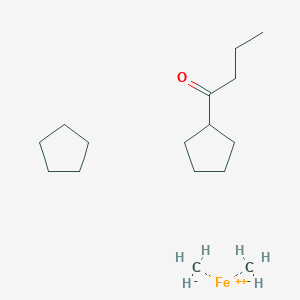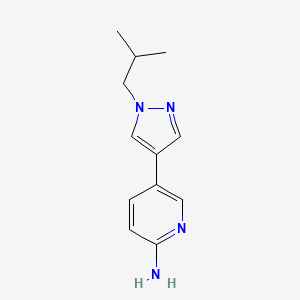![molecular formula C8H10BNO2 B14029415 5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14029415.png)
5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE is a heterocyclic compound that contains a boron atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with a boron reagent in the presence of a base and a catalyst in an organic solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, esters, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its use in treating various diseases and conditions, particularly those involving boron-containing compounds.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes .
Wirkmechanismus
The mechanism of action of 1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1,3-DIHYDRO-1-HYDROXY-3-METHYL-2,1-BENZOXABOROL-5-AMINE is unique due to the presence of a boron atom within its structure, which imparts distinct chemical properties and reactivity compared to other heterocyclic compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H10BNO2 |
|---|---|
Molekulargewicht |
162.98 g/mol |
IUPAC-Name |
1-hydroxy-3-methyl-3H-2,1-benzoxaborol-5-amine |
InChI |
InChI=1S/C8H10BNO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,10H2,1H3 |
InChI-Schlüssel |
UREFGLPDVAPGJW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=C(C=C2)N)C(O1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B14029369.png)

![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)






